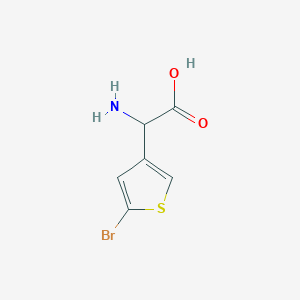

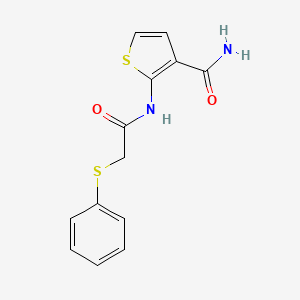

![molecular formula C22H12BrN3O3S B2796995 6-bromo-2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide CAS No. 896679-53-1](/img/structure/B2796995.png)

6-bromo-2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-bromo-2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide” is a complex organic molecule that contains several functional groups and rings. It includes a chromene ring, a thiazolo[5,4-b]pyridine ring, and a carboxamide group .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through multi-step reactions involving the formation of the heterocyclic rings and the addition of functional groups .Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The presence of the bromine atom, a halogen, may introduce some polarity into the molecule .Chemical Reactions Analysis

The compound, due to its multiple functional groups, could potentially undergo a variety of chemical reactions. For instance, the carboxamide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the bromine atom and the carboxamide group could potentially increase its polarity and affect its solubility .Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis and Antimicrobial Activity

A study by Raval, Naik, and Desai (2012) highlights an environmentally benign microwave-assisted synthesis of chromene derivatives, including 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds. These compounds exhibited significant antibacterial and antifungal activities against various strains, showcasing their potential in developing new antimicrobial agents (Raval, Naik, & Desai, 2012).

Antiproliferative Agents

Gomha, Zaki, and Abdelhamid (2015) investigated coumarin derivatives, including compounds structurally related to "6-bromo-2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide," for their antitumor activity against a liver carcinoma cancer cell line (HEPG2-1). Notably, certain derivatives, such as pyrazolo[1,5-a]pyrimidine, thiazole, and 1,3,4-thiadiazole, demonstrated promising antitumor activities, highlighting their potential as anticancer agents (Gomha, Zaki, & Abdelhamid, 2015).

Novel Heterocycles and Anticancer Activity

Ambati et al. (2017) synthesized a series of 3-(4-phenylisothiazol-5-yl)-2H-chromen-2-one derivatives through a series of reactions including Vilsmeier Hack reaction, cyclization, bromination, and Suzuki cross-coupling. These compounds were screened against different cancer cell lines, where some derivatives displayed moderate cytotoxic activity, indicating their potential as anticancer agents (Ambati et al., 2017).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, have a wide range of medicinal and biological properties . They can serve as estrogen receptor ligands , neuropeptides , and Y5 adenosine receptors . They may inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 .

Mode of Action

Thiazole derivatives are known to interact with a wide range of receptor targets . The interaction with these targets can lead to a variety of physiological effects, depending on the specific target and the nature of the interaction.

Biochemical Pathways

Thiazole derivatives are known to be involved in a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities . They are also involved in the development of pain therapy drugs .

Result of Action

Thiazole derivatives have been reported to possess a broad spectrum of pharmacological activities . For instance, they have been identified and developed in recent years to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

Propiedades

IUPAC Name |

6-bromo-2-oxo-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12BrN3O3S/c23-14-6-7-18-13(9-14)11-16(22(28)29-18)19(27)25-15-4-1-3-12(10-15)20-26-17-5-2-8-24-21(17)30-20/h1-11H,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMZMUZBYIFVTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)C4=NC5=C(S4)N=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

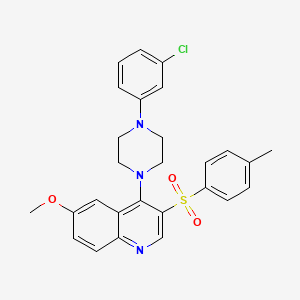

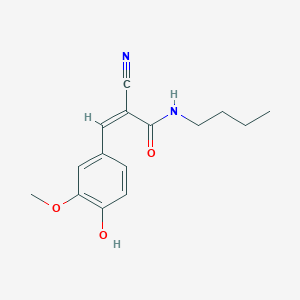

![Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B2796913.png)

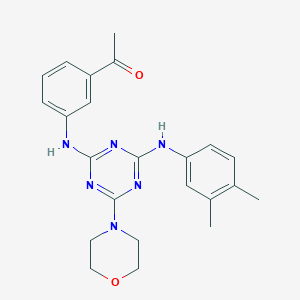

![N-[(1S)-2-hydroxy-1-phenylethyl]prop-2-enamide](/img/structure/B2796920.png)

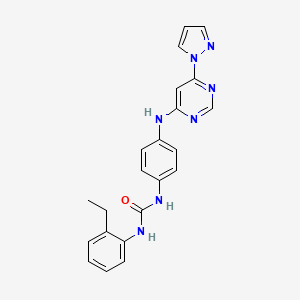

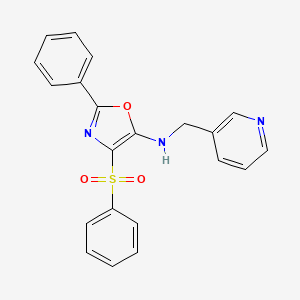

![2-(2-Bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2796923.png)

![N-(3,5-difluorophenyl)-2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide](/img/structure/B2796927.png)

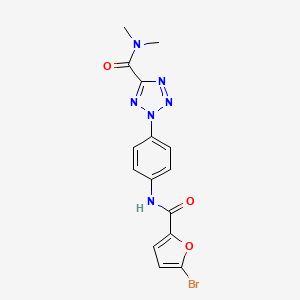

![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2796930.png)

![N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2796934.png)